molecular formula C7H10ClNO2S B12077623 Ethyl 5-aminothiophene-2-carboxylate hydrochloride

Ethyl 5-aminothiophene-2-carboxylate hydrochloride

Cat. No.: B12077623
M. Wt: 207.68 g/mol
InChI Key: HHFLUNFSWMIPNM-UHFFFAOYSA-N
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Description

Ethyl 5-aminothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminothiophene-2-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) or CH2Cl2 (dichloromethane) and catalysts like EDC HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Quality control measures, including NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography), are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 5-aminothiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-aminothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of key enzymes .

Comparison with Similar Compounds

Ethyl 5-aminothiophene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

ethyl 5-aminothiophene-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H9NO2S.ClH/c1-2-10-7(9)5-3-4-6(8)11-5;/h3-4H,2,8H2,1H3;1H

InChI Key

HHFLUNFSWMIPNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)N.Cl

Origin of Product

United States

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